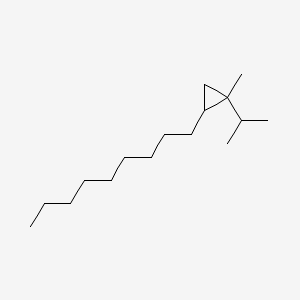
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by a cyclopropane ring substituted with a methyl group, an isopropyl group, and a nonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of 1-nonene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring to an open-chain alkane.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing cyclopropane rings.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropane derivatives.
科学研究应用
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane has several scientific research applications, including:
Chemistry: Used as a model compound for studying cyclopropane ring reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.
相似化合物的比较
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methylcyclopropane: A cyclopropane derivative with a single methyl group.
1-Isopropylcyclopropane: A cyclopropane derivative with an isopropyl group.
Uniqueness
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane is unique due to its combination of substituents, which imparts distinct chemical and physical properties. The presence of a nonyl group enhances its hydrophobicity, while the methyl and isopropyl groups contribute to its steric and electronic characteristics.
属性
CAS 编号 |
41977-40-6 |
|---|---|
分子式 |
C16H32 |
分子量 |
224.42 g/mol |
IUPAC 名称 |
1-methyl-2-nonyl-1-propan-2-ylcyclopropane |
InChI |
InChI=1S/C16H32/c1-5-6-7-8-9-10-11-12-15-13-16(15,4)14(2)3/h14-15H,5-13H2,1-4H3 |
InChI 键 |
NSVIBONLTXWPDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1CC1(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


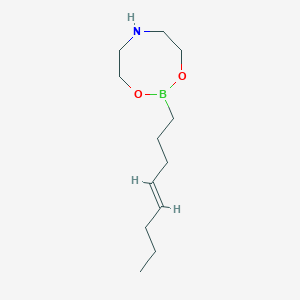
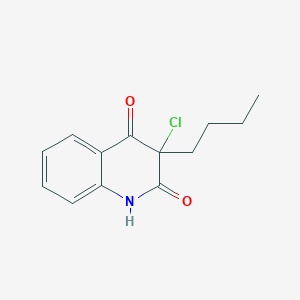
![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
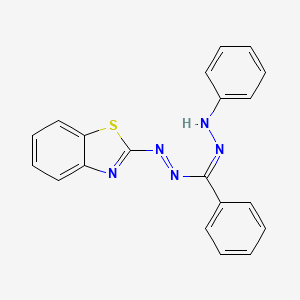
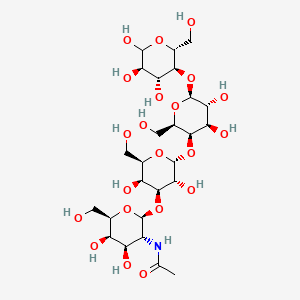
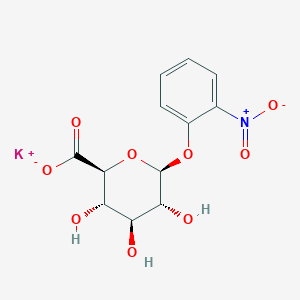
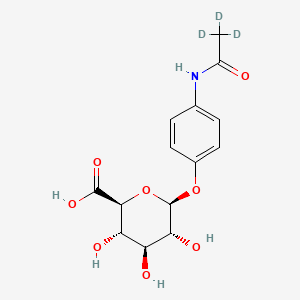
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

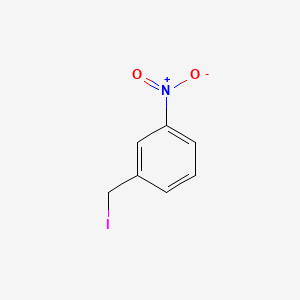
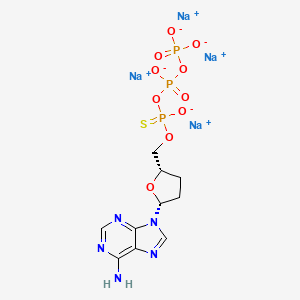
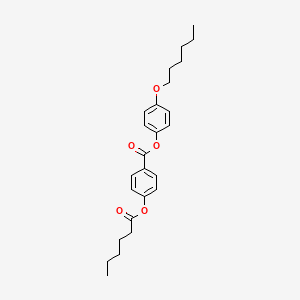
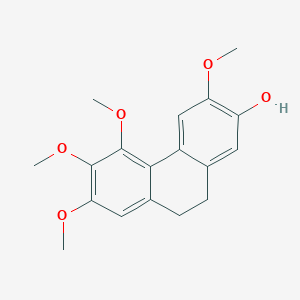
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)
